molecular formula C12H14N2O B12962117 4-(1,8-Naphthyridin-2-yl)butan-1-ol

4-(1,8-Naphthyridin-2-yl)butan-1-ol

Cat. No.: B12962117
M. Wt: 202.25 g/mol
InChI Key: XECCGBLATYZKJH-UHFFFAOYSA-N
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Description

4-(1,8-Naphthyridin-2-yl)butan-1-ol is a chemical intermediate based on the 1,8-naphthyridine heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities and application in developing novel therapeutic agents . This compound is designed for research and development purposes, serving as a versatile building block for the synthesis of more complex molecules. Researchers can utilize this intermediate to explore structure-activity relationships or to create potential ligands for various biological targets. The 1,8-naphthyridine scaffold is found in compounds with documented pharmacological properties, including anti-inflammatory and immunomodulatory effects, which are of significant interest in the treatment of conditions like multiple sclerosis . Other derivatives have been reported to possess antibacterial activity and act as inhibitors for enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and phosphodiesterases . As a strategic intermediate, 4-(1,8-Naphthyridin-2-yl)butan-1-ol offers synthetic flexibility for further functionalization. Its alcohol group can undergo typical reactions such as oxidation to carboxylic acids, formation of esters or carbamates, and use in nucleophilic substitution reactions, providing a pathway to a wide array of analogs . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1,8-naphthyridin-2-yl)butan-1-ol

InChI

InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2

InChI Key

XECCGBLATYZKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).

Industrial Production Methods

While specific industrial production methods for 4-(1,8-Naphthyridin-2-yl)butan-1-ol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthyridine ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

4-(n-Heptyloxy)butan-1-ol (Pheromone Component)

This compound, identified as a male-produced aggregation pheromone in Anoplophora glabripennis, shares the butan-1-ol backbone but differs in its ether-linked n-heptyloxy substituent. Unlike 4-(1,8-naphthyridin-2-yl)butan-1-ol, which has a rigid aromatic system, 4-(n-heptyloxy)butan-1-ol is a flexible aliphatic molecule. Key differences include:

  • Volatility : The aliphatic chain in 4-(n-heptyloxy)butan-1-ol increases volatility, making it suitable for pheromone signaling, whereas the aromatic naphthyridine core reduces volatility, favoring solid-state stability .
  • Bioactivity : The pheromone component interacts with insect olfactory receptors, while the naphthyridine derivative’s bioactivity is likely tied to enzyme inhibition or DNA intercalation .

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

ATB1095 features a butan-1-ol chain linked to a bis-benzyloxy-substituted phenyl group. Compared to 4-(1,8-naphthyridin-2-yl)butan-1-ol:

  • Polarity : The benzyloxy groups in ATB1095 increase hydrophobicity, whereas the naphthyridine core introduces polarity due to nitrogen lone pairs .

Naphthyridine Derivatives with Different Substituents

2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

This patented compound substitutes the naphthyridine core with morpholine and pyrazole groups. Key distinctions include:

  • Substituent Position: Substituents at the 4- and 8-positions (vs.

4-Hydroxy-1,8-naphthyridines

These derivatives, synthesized via Michael addition and cyclization, replace the butan-1-ol chain with a hydroxyl group. Differences include:

  • Solubility : The hydroxyl group enhances water solubility compared to the longer butan-1-ol chain, which balances hydrophilicity and lipophilicity .
  • Synthetic Flexibility : The hydroxyl group allows for further functionalization (e.g., esterification), whereas the butan-1-ol chain may limit reactivity at the terminal hydroxyl .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituent Molecular Weight (g/mol) Key Property/Application Reference
4-(1,8-Naphthyridin-2-yl)butan-1-ol 1,8-Naphthyridine Butan-1-ol (C4H9OH) ~246.3* Pharmaceutical potential
4-(n-Heptyloxy)butan-1-ol Aliphatic chain n-Heptyloxy (C7H15O) 188.3 Insect pheromone
ATB1095 Phenyl ring Bis-benzyloxy (C6H5O)₂ 368.4 Synthetic intermediate
4-Hydroxy-1,8-naphthyridine 1,8-Naphthyridine Hydroxyl (OH) 160.1 Antimicrobial activity

*Estimated based on structural formula.

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